Tyroserleutide hydrochloride

Beschreibung

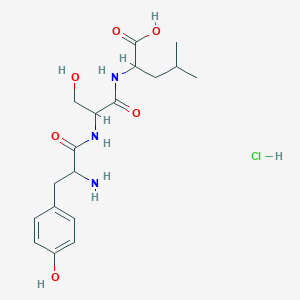

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C18H28ClN3O6 |

|---|---|

Molekulargewicht |

417.9 g/mol |

IUPAC-Name |

2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;hydrochloride |

InChI |

InChI=1S/C18H27N3O6.ClH/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11;/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27);1H |

InChI-Schlüssel |

VQJGHKJCNANIKM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl |

Herkunft des Produkts |

United States |

Molecular Architecture and Biosynthetic/synthetic Methodologies of Tyroserleutide Hydrochloride

Tripeptide Composition and Structural Characterization

Tyroserleutide (B1684654) is a specific oligopeptide, and its hydrochloride salt form is a common preparation for stability and solubility. immunomart.com The fundamental structure is defined by its constituent amino acids and their precise arrangement.

Tyroserleutide consists of three specific amino acids linked in a defined sequence. nih.gov The primary structure is a tripeptide made up of L-tyrosine, L-serine, and L-leucine. nih.gov The sequence is specifically L-tyrosyl-L-seryl-L-leucine, often abbreviated as Tyr-Ser-Leu or YSL. nih.gov

The stereochemistry of the constituent amino acids is critical to the molecule's three-dimensional shape and biological function. All three amino acids are in the L-configuration, which is the naturally occurring enantiomeric form for most amino acids in biological systems. nih.govlibretexts.org The specific spatial arrangement is designated in its IUPAC name: (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid. nih.gov

Table 1: Structural and Chemical Properties of Tyroserleutide and its Hydrochloride Salt

| Property | Value | Source(s) |

| Compound Name | Tyroserleutide | nih.gov |

| Common Abbreviation | YSL | nih.gov |

| Amino Acid Sequence | L-tyrosyl-L-seryl-L-leucine (Tyr-Ser-Leu) | nih.govnih.gov |

| Molecular Formula (Base) | C₁₈H₂₇N₃O₆ | nih.govnih.gov |

| Molecular Weight (Base) | 381.42 g/mol | nih.govnih.gov |

| Molecular Formula (HCl Salt) | C₁₈H₂₈ClN₃O₆ | immunomart.com |

| Molecular Weight (HCl Salt) | 417.88 g/mol | immunomart.com |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | nih.gov |

Bioproduction and Isolation Methodologies from Biological Sources

While synthetic methods are prevalent for peptide production, the initial discovery and sourcing of Tyroserleutide were from biological materials.

Tyroserleutide was first isolated from the degradation products of porcine spleen. immunomart.commedchemexpress.comglpbio.com This indicates that the tripeptide is a naturally occurring compound resulting from the breakdown of larger proteins or polypeptides within this organ. The process involves the enzymatic or chemical degradation of spleen tissue, followed by purification and isolation of the specific tripeptide fragment. fluoroprobe.comtargetmol.com

Synthetic Chemistry Approaches for Tyroserleutide and its Analogues

To ensure a consistent and high-purity supply for research and potential therapeutic use, chemical synthesis is the preferred method of production.

The synthesis of Tyroserleutide is achievable through standard custom peptide synthesis protocols. medchemexpress.commedkoo.com These methods allow for the precise, stepwise addition of amino acids to build the desired peptide sequence. The two primary approaches are:

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides up to a considerable length. researchgate.netabclonal.co.kr The process involves anchoring the C-terminal amino acid (leucine) to a solid resin support. The subsequent amino acids (serine, then tyrosine) are added sequentially, with protecting groups on their amino and side chains to prevent unwanted side reactions. Each step involves deprotection of the N-terminus followed by coupling of the next protected amino acid. After the full sequence is assembled, the peptide is cleaved from the resin and all protecting groups are removed.

Liquid-Phase Peptide Synthesis (LPPS): For shorter peptides like Tyroserleutide, synthesis in solution is also a viable, albeit more traditional, method. abclonal.co.kr

Following synthesis, the crude peptide is purified, typically using high-performance liquid chromatography (HPLC). The final product is often prepared as a hydrochloride salt, which can enhance stability and solubility. peptide.com Custom synthesis also offers the flexibility to create analogues by incorporating non-standard amino acids or modifications. peptide.comgoogle.com

The transition from laboratory-scale synthesis to large-scale production is a critical step for any compound with therapeutic potential. Research has been conducted specifically on the large-scale synthesis of Tyroserleutide (YSL). medchemexpress.comchemicalbook.com These strategies focus on optimizing reaction conditions, minimizing the use of expensive reagents, and developing efficient purification processes to produce the peptide in kilogram quantities while maintaining high purity and yield. peptide.com

Synthesis of Fluorescent Analogues for Research Probes

The investigation of the cellular and subcellular mechanisms of action of Tyroserleutide hydrochloride has necessitated the development of fluorescently labeled analogues. These analogues serve as powerful research probes to trace the molecule's journey and localization within biological systems, particularly in cancer cells. The primary strategy for creating these probes involves the covalent attachment of a fluorescent dye to the Tyroserleutide peptide.

A notable example is the synthesis of a fluorescent conjugate of Tyroserleutide (YSL) for tracking its distribution in human hepatocellular carcinoma cells. nih.gov In this work, the fluorescent stain 5-(and-6)-carboxytetramethylrhodamine, succinimidyl ester (5(6)-TAMRA-SE) was employed. nih.govresearchgate.net This amine-reactive dye is a popular choice for labeling peptides due to its bright, photostable, and pH-insensitive orange-red fluorescence. medchemexpress.com

The synthesis of the TAMRA-YSL conjugate involves a reaction between the succinimidyl ester group of TAMRA-SE and the primary amine groups present in Tyroserleutide. nih.govlifetein.com The most likely site of conjugation is the N-terminal amino group of the tyrosine residue, as it is the most accessible primary amine in the tripeptide sequence (Tyrosyl-seryl-leucine). lifetein.comgoogleapis.com The reaction is typically carried out under mild alkaline conditions (pH 8.0-9.0) to facilitate the nucleophilic attack of the unprotonated amine on the succinimidyl ester, forming a stable amide bond. lifetein.com One documented protocol specifies reacting Tyroserleutide with TAMRA-SE at 4°C overnight. nih.gov

Following the conjugation reaction, purification of the fluorescently labeled peptide is crucial to remove any unreacted dye and unlabeled peptide. A combination of chromatographic techniques is often employed for this purpose. In the case of the TAMRA-YSL conjugate, the bioconjugate was purified using a Sephadex G-15 chromatographic column followed by 20% polyacrylamide gel electrophoresis. nih.govresearchgate.net The stability of the resulting fluorescent bioconjugate is then assessed to ensure that the fluorescent signal accurately represents the location of the peptide within the cells. researchgate.net

The application of this fluorescent Tyroserleutide analogue as a research probe has yielded significant insights into its mechanism of action. Using confocal microscopy, researchers were able to observe the subcellular distribution of the TAMRA-labeled Tyroserleutide in BEL-7402 human hepatocellular carcinoma cells. nih.gov The results revealed that the fluorescent conjugate primarily accumulated in the cytoplasm and was notably absent from the cell membrane. nih.gov Further investigation using colocalization with organelle-specific dyes demonstrated that the fluorescent Tyroserleutide was not found in the nucleus but was colocalized with the mitochondria. nih.govnih.gov This finding suggests that the mitochondria may be a direct pharmacological target for Tyroserleutide's antitumor activity. nih.govnih.gov

Mechanistic Investigations of Cellular and Molecular Interactions of Tyroserleutide Hydrochloride Preclinical

Regulation of Intracellular Signaling Pathways

Preclinical studies have demonstrated that tyroserleutide (B1684654) hydrochloride exerts its effects by modulating critical intracellular signaling cascades, most notably the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway.

Modulation of the Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway

The PI3K/AKT pathway is a central regulator of cell survival and proliferation, and its dysregulation is a common feature in many cancers. frontiersin.org Tyroserleutide hydrochloride has been shown to inhibit this pathway through a multi-faceted approach. medchemexpress.commedchemexpress.commedchemexpress.com

The tumor suppressor gene, Phosphatase and Tensin Homolog (PTEN), acts as a negative regulator of the PI3K/AKT pathway. frontiersin.orgnih.gov Preclinical findings indicate that this compound can upregulate the expression of PTEN. medchemexpress.commedchemexpress.com By increasing the levels and activity of PTEN, this compound effectively dampens the PI3K/AKT signaling cascade, thereby contributing to its anti-proliferative effects. medchemexpress.commedchemexpress.comnih.gov

AKT (also known as Protein Kinase B) and its upstream activator, Phosphoinositide-Dependent Kinase-1 (PDK1), are pivotal kinases within the PI3K pathway. nih.govnih.gov Research has shown that this compound directly inhibits the kinase activity of both AKT and PDK1. medchemexpress.commedchemexpress.com This dual inhibition prevents the phosphorylation and activation of downstream targets of AKT, further disrupting the pro-survival signals of the pathway.

The Mouse Double Minute 2 Homolog (MDM2) is an oncoprotein that is a critical negative regulator of the p53 tumor suppressor. jbr-pub.org.cn The PI3K/AKT pathway can lead to the phosphorylation and activation of MDM2. jbr-pub.org.cn Preclinical evidence suggests that by inhibiting the PI3K/AKT pathway, this compound attenuates the phosphorylation of MDM2. medchemexpress.commedchemexpress.eumedchemexpress.com This action can lead to the stabilization and activation of p53, promoting cell cycle arrest and apoptosis. medchemexpress.commedchemexpress.com

The calcium/calmodulin (Ca2+/CaM) signaling pathway is another important regulator of cellular processes, and it can interact with the PI3K/AKT pathway. nih.gov Studies have revealed that this compound can influence this pathway. nih.govamericanchemicalsuppliers.com Specifically, it has been shown to decrease the expression of calmodulin at both the mRNA and protein levels in human hepatocellular carcinoma xenograft tumors. nih.gov Since calmodulin can associate with and enhance the activity of PI3K, the downregulation of calmodulin by this compound may represent an additional mechanism by which it inhibits the PI3K pathway. nih.gov

| Target Molecule | Effect of this compound | Consequence |

| PTEN | Upregulation of expression and activity medchemexpress.commedchemexpress.com | Negative regulation of the PI3K/AKT pathway frontiersin.orgnih.gov |

| AKT | Inhibition of kinase activity medchemexpress.commedchemexpress.com | Disruption of pro-survival signaling |

| PDK1 | Inhibition of kinase activity medchemexpress.commedchemexpress.com | Inhibition of AKT activation nih.gov |

| MDM2 | Attenuation of phosphorylation medchemexpress.commedchemexpress.eumedchemexpress.com | Potential stabilization of p53 medchemexpress.comjbr-pub.org.cnmedchemexpress.com |

| Calmodulin | Decreased mRNA and protein expression nih.gov | Reduced PI3K activity nih.gov |

Interplay with Other Growth and Survival Pathways

Beyond its well-documented effects on the PI3K/AKT pathway, preclinical evidence suggests that this compound may also interact with other signaling pathways that govern cell growth and survival. By inhibiting the PI3K/AKT pathway, this compound can indirectly influence downstream signaling cascades that are regulated by AKT, such as the mTOR pathway, which is a key regulator of protein synthesis and cell growth. nih.gov Furthermore, the upregulation of tumor suppressors like p21, p27, and p53 suggests a broader impact on cell cycle regulation and apoptosis induction. medchemexpress.commedchemexpress.com The compound has also been noted to induce mitochondrial damage, pointing to an engagement of the intrinsic apoptotic pathway. medchemexpress.commedchemexpress.comtandfonline.com

Impact on Cell Cycle Progression and Regulation

This compound has been shown to impede the proliferation of tumor cells by intervening in the cell cycle, a fundamental process for cell growth and division. nih.govmedchemexpress.eu Its regulatory effects are mediated through the modulation of key proteins that govern cell cycle checkpoints.

Preclinical studies have indicated that this compound can induce cell cycle arrest, particularly at the G0/G1 phase. nih.govjmb.or.krmdpi.comjcancer.orgnih.govmdpi.com This arrest prevents cells from entering the S phase, the period of DNA synthesis, thereby halting their proliferation. By arresting cells in the G0/G1 phase, this compound effectively puts a brake on the uncontrolled division that characterizes cancer cells.

The mechanism behind the G0/G1 arrest involves the upregulation of crucial cell cycle regulatory proteins. This compound has been found to increase the expression of p53, a well-known tumor suppressor, and the cyclin-dependent kinase (CDK) inhibitors p21 and p27. medchemexpress.eumedchemexpress.commedchemexpress.com The p53 protein plays a central role in initiating cell cycle arrest in response to cellular stress. researchgate.net Subsequently, p21 and p27 act to inhibit the activity of cyclin-CDK complexes that are necessary for the progression from G1 to S phase. researchgate.netnih.gov The upregulation of these factors collectively enforces the cell cycle checkpoint, preventing damaged or unwanted cells from replicating. nih.gov

| Cell Cycle Regulatory Factor | Effect of this compound |

| P53 | Upregulation |

| P21 | Upregulation |

| P27 | Upregulation |

Further contributing to its anti-proliferative effects, this compound has been associated with the downregulation of Proliferating Cell Nuclear Antigen (PCNA). nih.gov PCNA is a key protein involved in DNA replication and repair and is a well-established marker of cell proliferation. plos.orgplos.orgmdpi.com By reducing the expression of PCNA, this compound directly hampers the machinery required for DNA synthesis, thus reinforcing the block on cell cycle progression and tumor cell growth. nih.govnih.gov

Mechanisms of Programmed Cell Death Induction by this compound

In addition to halting cell cycle progression, this compound actively induces programmed cell death, or apoptosis, in tumor cells. nih.govnih.gov This process is a critical mechanism for eliminating cancerous cells in a controlled manner.

Multiple preclinical studies have consistently demonstrated that this compound is a potent inducer of apoptosis in various tumor cell lines. nih.govnih.govmedchemexpress.eufrontiersin.org The induction of apoptosis is a key component of its antitumor activity, leading to the self-destruction of cancer cells. nih.gov This programmed cell death is triggered through intrinsic cellular pathways.

A primary mechanism by which this compound induces apoptosis is through the disruption of mitochondrial integrity and function. nih.govmedchemexpress.eu Mitochondria, often referred to as the powerhouses of the cell, also play a crucial role in regulating apoptosis. nih.govoncotarget.comexplorationpub.com

Research has shown that this compound can directly target the mitochondria of tumor cells. nih.govtandfonline.comnih.gov This interaction leads to several detrimental effects on the organelle:

Mitochondrial Swelling: The compound has been observed to cause mitochondrial swelling. nih.gov

Reduction of Mitochondrial Membrane Potential: this compound decreases the mitochondrial membrane potential (Δψm), a critical indicator of mitochondrial health. tandfonline.comnih.gov A loss of Δψm is an early event in the apoptotic cascade.

This disruption of mitochondrial integrity ultimately leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, initiating the cascade of events that culminates in programmed cell death. nih.gov

| Mitochondrial Parameter | Effect of this compound |

| Integrity | Disrupted |

| Function | Impaired |

| Membrane Potential (Δψm) | Decreased |

| Swelling | Induced |

Disruption of Mitochondrial Integrity and Function

Induction of Mitochondrial Damage and Swelling

This compound has been shown to directly target and induce damage to the mitochondria of tumor cells. nih.govmedchemexpress.comtandfonline.com This is a critical aspect of its mechanism of action, leading to subsequent cellular apoptosis. medchemexpress.comnih.gov Studies have demonstrated that Tyroserleutide is distributed in the cytoplasm and colocalizes with the mitochondria of cancer cells. nih.gov

Direct action on isolated mitochondria from human hepatocellular carcinoma BEL-7402 cells results in significant mitochondrial swelling. nih.govnih.govtandfonline.com This swelling was observed through spectrophotometric analysis, which measures the decrease in absorbance at 540 nm over time. For instance, after incubating isolated mitochondria with 100 μM of Tyroserleutide, the absorbance decreased from 1.301 to 1.186 within 5 minutes, and further down to 1.091 after 60 minutes, indicating a progressive increase in mitochondrial size. nih.gov This swelling is considered a consequence of the opening of the mitochondrial permeability transition (MPT) pore. nih.gov

| Time (minutes) | Absorbance at 540 nm | Interpretation |

| 0 | 1.301 | Baseline mitochondrial size |

| 5 | 1.186 | Onset of mitochondrial swelling |

| 60 | 1.091 | Progressive mitochondrial swelling |

Effects on Mitochondrial Membrane Potential and Permeability

A key event in Tyroserleutide-induced mitochondrial damage is the reduction of the mitochondrial membrane potential (Δψm). nih.govnih.govtandfonline.com The dissipation of Δψm is a hallmark of mitochondrial dysfunction and is often linked to the opening of the mitochondrial permeability transition (MPT) pore, which increases the permeability of the inner mitochondrial membrane. nih.govmedchemexpress.com

Studies using the fluorescent probe tetramethylrhodamine (B1193902) methyl ester (TMRM) on isolated mitochondria from BEL-7402 cells have confirmed this effect. The fluorescence intensity of TMRM, which is quenched in healthy mitochondria with high membrane potential, was shown to increase upon treatment with Tyroserleutide, indicating a loss of Δψm. nih.gov Specifically, when isolated mitochondria were introduced to a solution containing TMRM and 100 μM Tyroserleutide, the fluorescence intensity, initially at 805, dropped to 780 and then progressively rose to 800 within 600 seconds, signifying depolarization of the mitochondrial membrane. nih.gov This direct action on the mitochondria suggests that Tyroserleutide can bypass upstream signaling pathways that are often disrupted in cancer cells. nih.gov

Alteration of Mitochondrial Oxygen Consumption and Respiration Rate

This compound has been found to interfere with mitochondrial respiration. nih.govtandfonline.com Research on BEL-7402 human hepatocellular carcinoma cells demonstrated that free Tyroserleutide could decrease the basal respiratory value, mitochondrial oxygen consumption, and the maximal respiratory rate. nih.gov This indicates a direct interference with the mitochondrial electron transport chain. nih.govtandfonline.com

Utilizing a Seahorse extracellular flux analyzer, studies measured the oxygen consumption rate (OCR) in cells treated with Tyroserleutide. The results showed a significant inhibitory effect on mitochondrial respiration compared to control groups. nih.gov These findings suggest that by impairing the respiratory function of mitochondria, Tyroserleutide disrupts the primary energy production pathway of cancer cells, contributing to their death. nih.govtandfonline.com

Table: Effect of Tyroserleutide on Mitochondrial Respiration Parameters This table is illustrative based on textual descriptions. Specific numerical data for free Tyroserleutide vs. control was not provided in the search results.

| Respiratory Parameter | Effect of Tyroserleutide | Reference |

| Basal Respiratory Value | Decreased | nih.gov |

| Mitochondrial Oxygen Consumption | Decreased | nih.gov |

| Maximal Respiratory Rate | Decreased | nih.gov |

Modulation of Apoptosis-Related Protein Expression (e.g., Bcl-2, cyclin D1, Bad)

Tyroserleutide has been shown to promote apoptosis in hepatocarcinoma cells by modulating the expression of key apoptosis-related proteins. medchemexpress.com Specifically, it has been observed to downregulate the expression of Bcl-2 and cyclin D1. medchemexpress.commedchemexpress.commedchemexpress.com Bcl-2 is an anti-apoptotic protein, and its downregulation facilitates the induction of programmed cell death. Cyclin D1 is a protein crucial for cell cycle progression, and its reduction can lead to cell cycle arrest and apoptosis. jmrionline.com While the influence on Bcl-2 and cyclin D1 is documented, the specific effects of Tyroserleutide on other apoptosis-related proteins like Bad have not been detailed in the provided search results.

Inhibition of Tumor Cell Migration and Invasion by this compound

Beyond inducing apoptosis, this compound also demonstrates the ability to inhibit the migration and invasion of tumor cells, which are critical processes in cancer metastasis. medchemexpress.comnih.govnih.gov

Regulation of Cell Adhesion Molecule Expression (e.g., ICAM-1/CD54)

Tyroserleutide has been found to regulate the expression of cell adhesion molecules, notably the Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54. nih.govnih.govnih.gov ICAM-1 is an immunoglobulin superfamily member that plays a significant role in the interaction of tumor cells with the extracellular matrix and is closely associated with tumor invasion and metastasis. nih.gov

In studies involving SK-HEP-1 human hepatocellular carcinoma cells, treatment with Tyroserleutide at concentrations of 0.2 and 0.4 mg/mL for 72 hours resulted in a significant inhibition of ICAM-1 protein expression and a decrease in ICAM-1 mRNA levels. nih.gov By downregulating ICAM-1, Tyroserleutide reduces the adhesive capacity of cancer cells, thereby hindering their ability to invade and metastasize. nih.govnih.gov

Modulation of Matrix Metalloproteinase (MMP) Activity and Expression (e.g., MMP-2, MMP-9)

The invasive potential of tumor cells is also heavily dependent on their ability to degrade the extracellular matrix, a process mediated by enzymes such as matrix metalloproteinases (MMPs). nih.gov Research has shown that Tyroserleutide can decrease the mRNA level, protein expression, and activity of both MMP-2 and MMP-9 in SK-HEP-1 cells. nih.govnih.gov The inhibition of these key MMPs further contributes to the anti-metastatic effects of this compound. nih.govnih.gov

Table: Summary of Tyroserleutide's Effect on Pro-Metastatic Molecules

| Target Molecule | Effect of Tyroserleutide | Cell Line | Reference |

| ICAM-1/CD54 | Decreased mRNA and protein expression | SK-HEP-1 | nih.govnih.gov |

| MMP-2 | Decreased mRNA, protein, and activity | SK-HEP-1 | nih.govnih.gov |

| MMP-9 | Decreased mRNA, protein, and activity | SK-HEP-1 | nih.govnih.gov |

Immunomodulatory Effects of this compound

Preclinical research has shown that this compound can enhance the proliferation of mouse spleen lymphocytes, particularly when stimulated by Concanavalin A (ConA). medchemexpress.comchemscene.commedchemexpress.com ConA is a lectin known to specifically bind to molecules on the surface of T lymphocytes and stimulate their proliferation. taylorandfrancis.com The ability of Tyroserleutide to augment this process suggests a direct or indirect role in promoting T-cell activation and expansion, a critical component of the adaptive immune response against tumors. medchemexpress.comchemscene.commedchemexpress.compsu.edufrontiersin.org

| Cell Type | Mitogen | Effect of this compound |

| Mouse Spleen Lymphocytes | Concanavalin A (ConA) | Enhanced Proliferation |

This compound has been observed to promote the phagocytic activity of mouse peritoneal macrophages. medchemexpress.comchemscene.commedchemexpress.com Macrophages are key players in the innate immune system, responsible for engulfing and destroying foreign pathogens, cellular debris, and tumor cells. nih.gov By stimulating macrophage phagocytosis, Tyroserleutide enhances the clearance of malignant cells, contributing to its antitumor effects. medchemexpress.comchemscene.commedchemexpress.comnih.gov This stimulation of macrophage activity is a crucial aspect of its immunomodulatory profile. nih.gov

The compound has also been found to stimulate the activity of Natural Killer (NK) cells. medchemexpress.comchemscene.commedchemexpress.com NK cells are a type of cytotoxic lymphocyte that plays a critical role in the innate immune response to tumors. nih.gov They are capable of recognizing and killing tumor cells without prior sensitization. The enhancement of NK cell activity by Tyroserleutide suggests another mechanism by which it can contribute to the suppression of tumor growth. medchemexpress.comchemscene.commedchemexpress.com

Subcellular Localization and Direct Target Identification of this compound

Understanding the subcellular distribution and direct molecular targets of a therapeutic agent is fundamental to elucidating its mechanism of action. Studies on this compound have provided insights into its localization within cancer cells and identified a key organelle as a direct pharmacological target.

Investigations using fluorescent tracing and confocal colocalization methods in human hepatocellular carcinoma (BEL-7402) cells have revealed that Tyroserleutide is distributed within the cytoplasm. nih.govnih.gov Significantly, these studies demonstrated a distinct colocalization of the compound with mitochondria. nih.govnih.govtandfonline.com This finding points towards the mitochondria as a primary site of action for Tyroserleutide's antitumor activities. nih.govnih.gov

| Cell Line | Cellular Compartment | Key Finding |

| Human Hepatocellular Carcinoma (BEL-7402) | Cytoplasm | General Distribution |

| Human Hepatocellular Carcinoma (BEL-7402) | Mitochondria | Colocalization |

Further research has provided direct evidence that mitochondria are a pharmacological target of Tyroserleutide. nih.govnih.gov Experiments on isolated mitochondria from BEL-7402 cells showed that the compound can directly induce mitochondrial swelling within 60 minutes. nih.govnih.gov Additionally, using fluorescence spectrophotometry, it was observed that Tyroserleutide leads to a decrease in the mitochondrial membrane potential (Δψm). nih.govnih.gov This was demonstrated by the reversal of quenching of the fluorescent dye tetramethylrhodamine methyl ester (TMRM), indicating a loss of mitochondrial membrane integrity. nih.govnih.gov This direct impact on mitochondrial function is a likely mechanism through which Tyroserleutide induces apoptosis in cancer cells. nih.govnih.govtandfonline.com

In Vitro Research Methodologies and Findings for Tyroserleutide Hydrochloride

Cell Proliferation and Viability Assays

Assays to measure cell proliferation and viability are fundamental in assessing the anticancer potential of therapeutic compounds. These methods typically quantify the number of viable cells or their metabolic activity after exposure to the agent being studied.

The antitumor activity of Tyroserleutide (B1684654) has been evaluated against several cancer cell lines, primarily focusing on hepatocellular carcinoma and melanoma.

Hepatocellular Carcinoma (HCC) Cells: Studies have demonstrated that Tyroserleutide inhibits the proliferation of human hepatocellular carcinoma cell lines. In one study using the BEL-7402 cell line, Tyroserleutide exhibited a significant inhibitory effect on cell proliferation after 72 hours of incubation, with inhibition rates ranging from 12.9% to 19.4% at concentrations from 0.1 µg/ml to 100 µg/ml. nih.gov Another study observed that Tyroserleutide could inhibit the growth of SK-HEP-1 cells. medchemexpress.com The compound is believed to exert its effects by inducing apoptosis and destroying mitochondrial structure in tumor cells. researchgate.netmedchemexpress.com

Melanoma Cells: The effect of Tyroserleutide has also been tested on the highly metastatic murine melanoma B16-F10 cell line. nih.gov In vitro treatment with Tyroserleutide was found to inhibit the proliferation of B16-F10 cells, showing a 28.11% rate of inhibition. nih.gov

The following table summarizes the observed inhibitory effects of Tyroserleutide on the proliferation of different cancer cell lines as reported in scientific literature.

| Cell Line | Cancer Type | Key Findings |

| BEL-7402 | Hepatocellular Carcinoma | Showed a 19.4% inhibition rate after 72h incubation with 100 µg/ml of Tyroserleutide. nih.gov |

| SK-HEP-1 | Hepatocellular Carcinoma | Proliferation was inhibited by Tyroserleutide. medchemexpress.com |

| B16-F10 | Murine Melanoma | Exhibited a 28.11% inhibition of proliferation when treated with Tyroserleutide. nih.gov |

Assays for Cell Adhesion and Invasion Inhibition

A crucial aspect of cancer metastasis is the ability of tumor cells to adhere to and invade the extracellular matrix (ECM). medchemexpress.com In vitro assays are used to measure the inhibitory effect of compounds on these processes. Transwell invasion assays, often using Matrigel-coated membranes, are a common method. nih.govmedchemexpress.com Matrigel serves as a reconstituted basement membrane, and the assay quantifies the number of cells that can degrade this barrier and migrate through the pores of the membrane. medchemexpress.com

Hepatocellular Carcinoma (SK-HEP-1) Cells: In vitro studies have shown that Tyroserleutide can reduce the metastatic potential of SK-HEP-1 cells by inhibiting their adhesive and invasive capabilities. medchemexpress.com The compound was found to decrease the adhesion of SK-HEP-1 cells to Matrigel and reduce the number of cells invading the ECM. medchemexpress.com Specifically, after 72 hours of treatment, Tyroserleutide at concentrations of 0.2 and 0.4 mg/mL inhibited the invasion of SK-HEP-1 cells by 19.33% and 33.70%, respectively. medchemexpress.com

Melanoma (B16-F10) Cells: Tyroserleutide has been shown to significantly decrease the adhesiveness of B16-F10 melanoma cells to Matrigel, with a reported inhibition rate of 29.15%. nih.gov The compound also effectively inhibited the invasion of B16-F10 cells, achieving an inhibition rate of 35.31%. nih.gov

The table below details the inhibitory effects of Tyroserleutide on cancer cell adhesion and invasion.

| Cell Line | Assay Type | Inhibition Rate |

| SK-HEP-1 | Invasion Assay | 33.70% at a concentration of 0.4 mg/mL. medchemexpress.com |

| B16-F10 | Adhesion Assay | 29.15%. nih.gov |

| B16-F10 | Invasion Assay | 35.31%. nih.gov |

Molecular and Cellular Analysis Techniques

To understand the mechanisms behind the observed effects on cell behavior, researchers employ various molecular and cellular analysis techniques. These methods allow for the examination of changes in gene expression, protein levels, and enzyme activity within the cancer cells following treatment with Tyroserleutide.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a widely used technique to measure the levels of specific messenger RNA (mRNA), providing insight into which genes are being expressed. nih.govmedchemexpress.com Studies have used RT-PCR to show that Tyroserleutide's anti-invasive and anti-adhesive effects are associated with the downregulation of key genes. medchemexpress.com

ICAM-1: Treatment with Tyroserleutide (0.2 and 0.4 mg/mL) for 72 hours significantly decreased the mRNA levels of Intercellular Adhesion Molecule 1 (ICAM-1) in SK-HEP-1 cells. medchemexpress.com ICAM-1 is an adhesion molecule linked to the malignancy and metastatic potential of cancer cells. medchemexpress.com Similar downregulation of ICAM-1 mRNA was observed in mouse melanoma B16-F10 cells. nih.gov

MMP-2 and MMP-9: The mRNA expression of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9) was also significantly inhibited in SK-HEP-1 cells treated with Tyroserleutide. medchemexpress.com These enzymes are crucial for degrading the ECM, a critical step in cancer cell invasion. medchemexpress.com

Western blot analysis is a technique used to detect and quantify specific proteins in a sample. medchemexpress.com This method has been instrumental in confirming that the changes in gene expression caused by Tyroserleutide translate to changes at the protein level. medchemexpress.com

ICAM-1, MMP-2, and MMP-9: Consistent with the RT-PCR results, Western blot analyses revealed that Tyroserleutide significantly inhibited the protein expression of ICAM-1, MMP-2, and MMP-9 in SK-HEP-1 cells. medchemexpress.com

PI3K/AKT Pathway: Tyroserleutide has been shown to inhibit the PI3K/AKT signaling pathway, which is involved in cell proliferation. medchemexpress.com It can upregulate the expression of the tumor suppressor gene PTEN and inhibit the activity and phosphorylation of AKT and PDK1. medchemexpress.com This inhibition also leads to reduced phosphorylation of MDM2 and upregulation of tumor suppressors like p21, p27, and p53. medchemexpress.com

Beyond measuring expression levels, it is also crucial to determine the functional activity of key enzymes.

Gelatin Zymography: This technique is used to measure the enzymatic activity of MMPs. medchemexpress.com Gelatin zymography analysis demonstrated that Tyroserleutide significantly reduced the activities of MMP-2 and MMP-9 in SK-HEP-1 cells after 72 hours of treatment. medchemexpress.com This finding directly links the compound to a reduced capacity of the cancer cells to degrade the ECM. medchemexpress.com

Kinase Assays: The inhibition of the PI3K/AKT pathway by Tyroserleutide implies a reduction in the activity of protein kinases like PDK1 and AKT. medchemexpress.com This is a key mechanism through which Tyroserleutide is thought to inhibit tumor cell proliferation and induce apoptosis. medchemexpress.com

Cellular Uptake and Intracellular Localization Studies of Tyroserleutide Hydrochloride

The entry of this compound (YSL) into cells and its subsequent distribution within intracellular compartments are critical to understanding its biological activity. Researchers have employed a variety of techniques to trace its path and quantify its accumulation within cells.

Fluorescent Tracing and Confocal Microscopy for Distribution Assessment

To visualize the subcellular destination of Tyroserleutide, a fluorescent analogue of the compound was synthesized and introduced to BEL-7402 human hepatocellular carcinoma cells. mdpi.com Confocal microscopy was then utilized to observe the localization of the fluorescently-tagged YSL. The results of these imaging studies demonstrated that Tyroserleutide primarily distributes within the cytoplasm of the cancer cells. mdpi.com

Further colocalization experiments were conducted using specific dyes to stain the nucleus and mitochondria. These studies revealed that while Tyroserleutide was absent from the nucleus, it exhibited a high degree of colocalization with the mitochondria. mdpi.com This finding suggests that mitochondria are a key intracellular target for Tyroserleutide's activity. mdpi.com

Quantitative Cellular Uptake Rate Determination (e.g., HPLC-MS, Flow Cytometry)

While specific studies quantifying the cellular uptake rate of this compound using methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or flow cytometry are not extensively detailed in the reviewed literature, these techniques are standard for such evaluations.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful analytical technique that could be employed to quantify the intracellular concentration of Tyroserleutide. This method involves separating the compound from cellular lysates using HPLC, followed by its detection and quantification by mass spectrometry. This approach offers high sensitivity and specificity, allowing for the precise measurement of the amount of Tyroserleutide that has entered the cells over time.

Flow Cytometry is another valuable tool for quantifying the uptake of fluorescently labeled molecules. If a fluorescent analogue of Tyroserleutide is used, flow cytometry can rapidly analyze a large population of cells, measuring the fluorescence intensity of individual cells. This data provides a quantitative measure of the amount of the compound that has been internalized.

Investigation of Endocytic Pathways using Specific Inhibitors

The mechanisms by which this compound enters a cell are an area of active investigation. Endocytosis is a common pathway for the cellular uptake of peptides. While direct studies on Tyroserleutide using specific endocytic inhibitors were not found in the reviewed literature, research on nanoparticles loaded with Tyroserleutide (YSL-PLGA/R6LRVG NPs) has provided some initial insights. This study suggested that the uptake of these nanoparticles could be related to endocytosis pathways mediated by reticulin (B1181520) and caveolae/lipid rafts.

To definitively determine the endocytic pathways involved in Tyroserleutide uptake, a series of experiments using specific chemical inhibitors would be necessary. These inhibitors selectively block different endocytosis routes, and by observing the effect of each inhibitor on the cellular uptake of Tyroserleutide, the primary internalization mechanism can be identified.

Table 1: Examples of Specific Inhibitors for Investigating Endocytic Pathways

| Endocytic Pathway | Inhibitor | Mechanism of Action |

| Clathrin-mediated endocytosis | Chlorpromazine | Prevents the assembly of clathrin-coated pits |

| Caveolae-mediated endocytosis | Genistein | Inhibits tyrosine kinase, which is crucial for caveolae formation |

| Macropinocytosis | Amiloride | Blocks the Na+/H+ exchanger, which is required for macropinocytosis |

Functional Assays of Mitochondrial Activity

Given the observed localization of Tyroserleutide to the mitochondria, a significant focus of in vitro research has been to elucidate its effects on the function of these organelles.

Spectrophotometric Analysis of Mitochondrial Swelling

The structural integrity of mitochondria can be assessed by measuring changes in their volume, a phenomenon known as mitochondrial swelling. This can be monitored spectrophotometrically by measuring the absorbance of a suspension of isolated mitochondria at 540 nm. A decrease in absorbance indicates an increase in mitochondrial volume, or swelling.

In a study involving isolated mitochondria from BEL-7402 cancer cells, the direct effect of Tyroserleutide was investigated. mdpi.com Following incubation with 100 μM Tyroserleutide, a time-dependent decrease in absorbance at 540 nm was observed, indicating that the compound induces mitochondrial swelling. mdpi.com

Table 2: Spectrophotometric Measurement of Mitochondrial Swelling Induced by this compound

| Time (minutes) | Absorbance at 540 nm (OD540) |

| 0 | 1.301 |

| 10 | 1.256 |

| 20 | 1.213 |

| 30 | 1.175 |

| 40 | 1.142 |

| 50 | 1.115 |

| 60 | 1.091 |

| Data derived from a study on isolated mitochondria from BEL-7402 cells treated with 100 μM YSL. mdpi.com |

Measurement of Mitochondrial Respiration Rate

Mitochondrial respiration, or oxygen consumption, is a key indicator of mitochondrial function and cellular metabolism. The rate of oxygen consumption can be measured using techniques such as high-resolution respirometry with instruments like a Seahorse XF Analyzer or a Clark-type oxygen electrode. These methods allow for the real-time measurement of the oxygen consumption rate (OCR) in isolated mitochondria or intact cells.

While studies have shown that Tyroserleutide targets mitochondria and induces structural changes, specific data on its direct effect on the mitochondrial respiration rate was not available in the reviewed scientific literature. Future research employing respirometry techniques would be crucial to determine whether Tyroserleutide inhibits or alters the rate of oxygen consumption, which would provide further mechanistic details on its anti-tumor activity. A typical experiment would involve measuring the basal OCR, ATP-linked respiration, maximal respiration, and spare respiratory capacity in the presence and absence of Tyroserleutide.

Cell Cycle Analysis using Flow Cytometry

Flow cytometry is a sophisticated technique utilized to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the context of cancer research, it is a pivotal method for determining the distribution of cells within the different phases of the cell cycle: G0/G1 (resting/gap 1), S (synthesis), and G2/M (gap 2/mitosis). This analysis provides critical insights into how a compound affects cancer cell proliferation and can indicate the induction of cell cycle arrest, a common mechanism of action for anticancer agents.

Detailed Research Findings

Research into the in vitro effects of this compound on cancer cells has indicated its potential to modulate the cell cycle. One study specifically investigated the impact of Tyroserleutide (also referred to as YSL) on the cell cycle of human hepatocellular carcinoma BEL-7402 cells using flow cytometry. The findings from this research demonstrated that treatment with Tyroserleutide resulted in discernible changes to the cell cycle of these cancer cells.

Further research providing detailed quantitative data from flow cytometric analysis would be beneficial to fully elucidate the specific effects of this compound on the cell cycle phases of various cancer cell lines.

Establishment of Xenograft and Orthotopic Tumor Models in Immunodeficient Mice

To investigate the antitumor activity of this compound in a setting that mimics human cancer, researchers have predominantly utilized immunodeficient mice, such as BALB/c-nu/nu nude mice. nih.govtandfonline.comnih.gov These mice lack a functional thymus, rendering them incapable of mounting an effective immune response against foreign tissues, thus allowing for the growth of human-derived cancer cells.

Models of Hepatocellular Carcinoma

Preclinical studies have employed both xenograft and orthotopic models of human hepatocellular carcinoma (HCC) to assess the efficacy of this compound. nih.govtandfonline.comnih.gov

Subcutaneous Xenograft Models: In this widely used model, human HCC cell lines, such as BEL-7402 and H22, are injected subcutaneously into the flanks of immunodeficient mice. tandfonline.comnih.govchemsrc.com This method allows for easy monitoring and measurement of tumor growth over time. tandfonline.com For instance, studies have involved the subcutaneous injection of approximately 2x10^6 BEL-7402 cells into the right or left flanks of mice to establish a tumor-bearing model. tandfonline.comnih.gov

Orthotopic Implantation Models: To create a more clinically relevant tumor microenvironment, orthotopic models are established by implanting highly metastatic human HCC cells, such as HCCLM6, directly into the liver of nude mice. nih.gov This approach more accurately reflects the natural progression of liver cancer, including local invasion and metastasis. nih.gov

Models of Melanoma

The anti-cancer properties of this compound have also been investigated in melanoma models. nih.govmedchemexpress.com

Experimental Lung Metastasis Model: A common method to study the anti-metastatic potential of a compound involves the intravenous injection of cancer cells. In the context of this compound research, the highly metastatic mouse melanoma cell line, B16-F10, has been injected into the tail veins of C57BL/6 mice. nih.gov This technique primarily leads to the formation of pulmonary metastases, simulating the process of tumor cell dissemination through the bloodstream. nih.gov

Evaluation of Tumor Growth Inhibition in Animal Models

A primary endpoint in preclinical cancer research is the assessment of a compound's ability to inhibit tumor growth. targetmol.comtandfonline.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.govmedchemexpress.euabmole.comresearchgate.net In studies involving this compound, tumor growth inhibition is a key measure of its efficacy.

Previous research demonstrated that Tyroserleutide (YSL) had a significant therapeutic effect on HCC BEL-7402 cells transplanted in nude mice, with a 64.17% inhibition rate. nih.gov In a study using a murine H22 implanted mouse model, Tyroserleutide significantly prolonged the survival time of the mice. medchemexpress.com Another study using a BEL-7402-induced tumor-bearing mouse model showed that tumor growth was significantly inhibited in groups administered YSL-PLGA NPs and YSL-PLGA/R6LRVG NPs. tandfonline.com

| Model | Cell Line | Key Findings | Citation |

|---|---|---|---|

| Hepatocellular Carcinoma Xenograft | BEL-7402 | Showed a 64.17% inhibition rate. | nih.gov |

| Murine Hepatoma | H22 | Significantly prolonged survival time. | medchemexpress.com |

| Hepatocellular Carcinoma Xenograft | BEL-7402 | Significant tumor growth inhibition with YSL-PLGA NPs and YSL-PLGA/R6LRVG NPs. | tandfonline.com |

Assessment of Anti-Metastatic Efficacy in Experimental Lung Metastasis Models

The ability of a cancer therapeutic to prevent or reduce the spread of cancer to distant organs is a critical aspect of its evaluation. nih.govmedchemexpress.comnih.gov Experimental lung metastasis models are frequently used for this purpose.

In studies with this compound, the B16-F10 mouse melanoma cell line has been utilized to create such a model. nih.gov Following the injection of these cells into the tail vein of C57BL/6 mice, the number and area of metastatic lesions in the lungs are quantified to determine the anti-metastatic effect of the compound. nih.gov Research has shown that this compound significantly inhibits the metastasis of B16-F10 cells to the lungs. nih.gov Similarly, in a study using an experimental lung metastasis model with human HCC SK-HEP-1 cells in nude mice, Tyroserleutide (YSL) significantly inhibited the metastasis of these cells. nih.gov

| Model | Cell Line | Key Findings on Metastasis | Citation |

|---|---|---|---|

| Experimental Lung Metastasis Model | B16-F10 (Mouse Melanoma) | Significantly inhibited lung metastasis, reducing the number and area of metastatic lesions. | nih.gov |

| Experimental Lung Metastasis Model | SK-HEP-1 (Human HCC) | Significantly inhibited the metastasis of human HCC cells. | nih.gov |

| Orthotopic HCC Metastasis Model | HCCLM6 (Human HCC) | Reduced abdominal wall and intraperitoneal metastasis. | nih.gov |

Investigative Approaches for Enhancing this compound Bioavailability and Efficacy In Vivo

A significant challenge in drug development is ensuring that the active compound reaches its target in sufficient concentrations to exert a therapeutic effect. Researchers are exploring methods to enhance the bioavailability and efficacy of this compound.

Application of Artificial Transporters (e.g., 5F-C12) to Facilitate Membrane Transport

One innovative approach involves the use of artificial transporters to facilitate the movement of this compound across cell membranes. nih.gov A notable example is the artificial transporter 5F-C12, which has been shown to function as a "molecular tweezer". nih.gov It forms a stable 1:1 complex with the charge-neutral form of Tyroserleutide, shielding it from the hydrophobic core of the cell membrane and thereby promoting its transport into the cell. nih.gov This enhanced cellular uptake has been demonstrated to significantly increase the anticancer potency of Tyroserleutide in breast cancer cells both in vitro and in vivo, suggesting a promising strategy to improve its therapeutic efficacy. nih.gov

Preclinical in Vivo Research Methodologies and Animal Models for Tyroserleutide Hydrochloride

Integration with Nanoparticle Delivery Systems (e.g., PLGA/R6LRVG Nanoparticles)

To enhance the therapeutic potential and explore alternative administration routes for Tyroserleutide, research has focused on its integration into advanced drug delivery systems. nih.gov One significant area of investigation involves the use of biodegradable polymer nanoparticles to create an effective oral delivery system for this tripeptide, aiming to improve its application in treating conditions like hepatocellular carcinoma. nih.gov

A notable development in this area is the creation of Tyroserleutide-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles. nih.gov To improve oral administration, these nanoparticles have been surface-modified with a specially designed intestinal targeting cell-penetrating peptide known as R6LRVG. nih.govsemanticscholar.orgmdpi.com This peptide is a conjugate of the cell-penetrating peptide R6 and the LRVG peptide, which targets intestinal epithelial cells. nih.gov The objective of this formulation, referred to as YSL-PLGA/R6LRVG NPs, is to establish an effective oral drug delivery platform for anti-hepatoma drugs. nih.gov

The YSL-PLGA/R6LRVG nanoparticles are prepared using a double emulsion solvent-evaporation (W/O/W) method. tandfonline.com Characterization of these nanoparticles has revealed them to be smooth, globular particles. nih.gov In vivo experiments to test the efficacy of this delivery system were conducted using BEL-7402-induced tumor-bearing mice. nih.govtandfonline.com The results from these animal models indicated that the orally administered YSL-PLGA/R6LRVG NPs exerted excellent anticancer effects. nih.gov Studies also found that these nanoparticles could interfere with mitochondrial function within the cancer cells. nih.gov The research suggests that YSL-PLGA/R6LRVG NPs represent a potentially useful oral delivery system for Tyroserleutide. nih.gov

Detailed Research Findings

Table 1: Characterization of YSL-PLGA/R6LRVG Nanoparticles

| Parameter | Finding | Citation |

|---|---|---|

| Morphology | Globular particles with smooth surfaces | nih.gov |

| Average Diameter | 222.6 nm | nih.gov |

| Entrapment Efficiency | 70.27% | nih.gov |

| Drug Loading | 19.69% | nih.gov |

| Preparation Method | Double emulsion solvent-evaporation (W/O/W) | tandfonline.com |

Table 2: In Vivo Antitumor Activity in BEL-7402 Tumor-Bearing Mice

| Nanoparticle Formulation | Key Finding | Citation |

|---|---|---|

| YSL-PLGA/R6LRVG NPs (Oral) | Exerted excellent anticancer effects. | nih.gov |

| YSL-PLGA/R6LRVG NPs (Oral) | Showed a slight decrease in tumor volume over time. | tandfonline.com |

| Mechanism | Found to interfere with mitochondrial function. | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Tyroserleutide hydrochloride |

| Tyroserleutide |

| Poly(lactic-co-glycolic acid) (PLGA) |

| L-tyrosine |

| L-serine |

| L-leucine |

| Doxorubicin (B1662922) |

| Amiloride hydrochloride |

| Chlorpromazine |

| Fluorescein isothiocyanate |

| Hoechst 33342 |

Structure Activity Relationship Sar Studies and Molecular Design of Tyroserleutide Hydrochloride

Theoretical Modeling of Conformational Structure and Dynamics

The understanding of the three-dimensional structure and dynamic behavior of Tyroserleutide (B1684654) is fundamental to elucidating its mechanism of action and designing more potent analogues. Computational methods, including molecular dynamics (MD) simulations, have been employed to explore these characteristics, particularly in the context of its interaction with transport-assisting molecules designed to facilitate its passage across cell membranes.

One significant area of theoretical modeling has focused on the interaction between Tyroserleutide (YSL) and artificial peptide transporters. acs.orgresearchgate.net For instance, the conformational dynamics of a complex formed between Tyroserleutide and an artificial transporter, 5F-C12, have been investigated through detailed MD simulations. acs.orgresearchgate.net These simulations place the 5F-C12·YSL complex within a model lipid bilayer to assess its stability and behavior in a membrane environment. acs.orgresearchgate.net The initial structure of the complex for these simulations was optimized using quantum mechanics methods (B3LYP/6-31G level). acs.orgresearchgate.netnih.gov

The simulation setup provides insight into the molecular interactions at play. acs.orgresearchgate.net A 40-nanosecond production MD simulation was performed to evaluate the stability of the complex within the membrane. acs.org This theoretical modeling is crucial for understanding how the transporter shields the polar peptide from the hydrophobic core of the cell membrane, a key step in its facilitated transport. researchgate.netnih.gov Other theoretical approaches, such as using a semiempirical pm3 formalism, have been noted in the broader context of modeling chromophores for bioimaging, highlighting the versatility of computational tools in studying complex molecular systems. researchgate.net

Table 1: Parameters for Molecular Dynamic (MD) Simulation of the 5F-C12·YSL Complex

| Parameter | Description | Source |

|---|---|---|

| Program | CHARMM | acs.orgresearchgate.net |

| Electrostatic Calculation | Particle Mesh Ewald (PME) method | acs.org |

| Algorithm | SHAKE algorithm | acs.org |

| Simulation Box Dimensions | 66 Å (w) × 66 Å (w) × 72 Å (h) | acs.orgresearchgate.net |

| Lipid Bilayer | 128 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) molecules | acs.org |

| Solvent | 2368 water molecules on each side of the membrane | acs.orgresearchgate.net |

| Simulation Duration | 40 ns (production run) | acs.org |

| Initial Structure Optimization | B3LYP/6-31G level | acs.orgresearchgate.netnih.gov |

Rational Design of Tyroserleutide Analogues for Modulated Activity

The rational design of analogues is a cornerstone of medicinal chemistry, aiming to improve the therapeutic properties of a lead compound. nih.gov This process relies on understanding the structure-activity relationship (SAR), where modifications to a molecule's structure are correlated with changes in its biological activity. nih.govnih.gov For Tyroserleutide, research has focused less on modifying the core Tyr-Ser-Leu peptide sequence and more on developing advanced delivery systems and co-molecules that act as analogues for transport, effectively modulating its activity by enhancing its bioavailability. researchgate.netnih.gov

A prime example is the rational design of artificial peptide transporters, which function as "molecular tweezers" to bind Tyroserleutide and facilitate its transmembrane passage. acs.orgresearchgate.netnih.gov These transporters are themselves products of rational design, integrating anion and cation recognition modules to form a stable, charge-neutral complex with the zwitterionic peptide. acs.orgresearchgate.net The design process involves creating and testing a series of transporter molecules to identify the most effective structures. acs.org

Researchers evaluated a series of cation transporters (C8, C10, C12, C14) for their binding affinity to amino groups and anion transporters (3F, 5F, 7F) for their affinity to carboxylate groups. acs.org Job's plot analysis confirmed the formation of 1:1 complexes between the transporters and their target moieties. acs.orgnih.gov The binding affinity of the cation transporters followed the order C12 ≈ C14 > C10 > C8. acs.org The combination of these modules into a single transporter molecule, such as 5F-C12, resulted in a system that could effectively complex with Tyroserleutide and enhance its anticancer efficacy. acs.orgresearchgate.netnih.gov This approach represents a novel strategy in analogue design, focusing on a synergistic carrier molecule rather than direct structural changes to the peptide itself. researchgate.net

Table 2: Binding Affinities of Rationally Designed Transporter Components

| Transporter Component | Target Moiety | Association Constant (Kₐ) in M⁻¹ | Source |

|---|---|---|---|

| C8 | Amino Group | (3.58 ± 1.41) × 10³ | acs.org |

| C10 | Amino Group | (5.39 ± 1.62) × 10³ | acs.org |

| C12 | Amino Group | (6.96 ± 0.94) × 10³ | acs.org |

| C14 | Amino Group | (6.31 ± 1.02) × 10³ | acs.org |

| 3F | Carboxylate Group | Not specified | acs.orgnih.gov |

| 5F | Carboxylate Group | Not specified | acs.orgnih.gov |

Strategies for Improved Pharmacological Profiles through Structural Modification and Formulation

A significant challenge for peptide-based therapeutics like Tyroserleutide is their limited ability to cross cell membranes. nih.gov To overcome this, various strategies involving peptide conjugation and advanced formulation have been developed to improve the pharmacological profile by enhancing cellular uptake. nih.govpreprints.org

Artificial Transporters: One innovative strategy is the co-administration of Tyroserleutide with rationally designed artificial transporters. nih.gov The transporter 5F-C12, for example, functions as a molecular tweezer, forming a stable 1:1 complex with Tyroserleutide. researchgate.netnih.gov This complex shields the polar peptide from the hydrophobic lipid bilayer, facilitating its transport across the cell membrane. researchgate.netnih.gov This method has shown remarkable results, enhancing the cellular uptake of Tyroserleutide by 90-fold in MCF-7 breast cancer cells and improving its anticancer potency by 16.1-fold. nih.gov The transporter itself showed minimal toxicity at the concentrations used. nih.gov

Drug Conjugates for Self-Assembling Nanocarriers: Conjugating Tyroserleutide directly to another therapeutic agent is a third strategy. A study reported the creation of Paclitaxel-Tyroserleutide conjugates. acs.orgacs.org This bioconjugate was designed to self-assemble into a nanocarrier, combining the properties of both molecules for drug delivery. acs.orgacs.org This approach leverages the peptide's own characteristics while tethering it to a potent chemotherapeutic agent, potentially leading to synergistic effects and improved targeting. acs.org

Table 3: Summary of Strategies to Enhance Tyroserleutide's Cellular Uptake

| Strategy | Formulation / Conjugate | Key Findings | Source |

|---|---|---|---|

| Artificial Transporter | Co-administration with 5F-C12 | Forms a 1:1 complex with YSL; Achieves an EC₅₀ of 7.5 μM for transport; Enhances YSL uptake 90-fold in MCF-7 cells; Improves anticancer potency 16.1-fold. | researchgate.netnih.gov |

| CPP-Modified Nanoparticles | LRVG peptide-modified YSL/PLGA nanoparticles (YSL-PLGA/R6LRVG NPs) | LRVG targets intestinal epithelial cells; Significantly increases nanoparticle transport and cellular uptake; Enhances inhibitory effect on HCC. | nih.govtandfonline.com |

| Drug Conjugation | Paclitaxel-Tyroserleutide conjugate | Self-assembles into a nanocarrier for drug delivery. | acs.orgacs.org |

Future Directions and Translational Research Avenues for Tyroserleutide Hydrochloride Academic Focus

Elucidating Unresolved Mechanistic Aspects and Novel Binding Partners

The precise mechanism of action of Tyroserleutide (B1684654) hydrochloride is not yet fully understood, presenting a critical area for future investigation. Current research indicates that its antitumor effects are multifaceted. It has been shown to inhibit the expression of Intercellular Adhesion Molecule 1 (ICAM-1), a key protein involved in tumor cell invasion and metastasis. nih.govnih.gov Additionally, there is evidence to suggest that Tyroserleutide hydrochloride may modulate the Ca2+/calmodulin pathway through the inhibition of phosphatidylinositol 3-kinase (PI3K), a central signaling molecule in cellular proliferation. nih.govnih.gov

A significant finding in mechanistic studies is the localization of Tyroserleutide within the mitochondria of cancer cells. nih.gov This suggests that the compound may directly impact mitochondrial function to induce apoptosis. However, the specific mitochondrial binding partners and the downstream signaling cascades triggered by this interaction are yet to be identified. Future research should prioritize the identification of these novel binding partners to fully delineate its mechanism of action.

Key Unresolved Mechanistic Questions:

| Research Question | Potential Impact |

| What are the direct molecular targets of this compound within the mitochondria? | Identification of novel therapeutic targets and a more precise understanding of its apoptotic induction pathway. |

| How does this compound's inhibition of PI3K and ICAM-1 crosstalk with its mitochondrial localization? | A comprehensive map of the signaling pathways affected by the compound, revealing potential for combination therapies. |

| Are there other signaling pathways significantly modulated by this compound? | Discovery of additional mechanisms of action that could broaden its therapeutic applications. |

Exploration of this compound in Other Preclinical Disease Models

To date, preclinical research on this compound has predominantly focused on hepatocellular carcinoma (HCC). In vivo studies have utilized animal models with transplanted human HCC cell lines, such as BEL-7402 and SK-HEP-1, demonstrating the compound's ability to inhibit tumor growth and metastasis. nih.gov In vitro studies have further substantiated these findings, showing inhibition of proliferation, adhesion, and invasion of HCC cells. nih.gov The compound has also been shown to enhance the antitumor effects of macrophages against B16-F10 melanoma cells in vitro, indicating a potential role in modulating the tumor microenvironment. nih.gov

However, the therapeutic potential of this compound may extend beyond liver cancer. Given its proposed mechanisms of action, including the inhibition of fundamental cancer processes like cell proliferation and invasion, it is plausible that it could be effective against a broader range of solid tumors. Future preclinical studies should therefore explore its efficacy in various other cancer models.

Potential Preclinical Disease Models for Future Research:

| Disease Model | Rationale |

| Pancreatic Cancer | Shares some molecular pathways with HCC and has a high unmet medical need. |

| Lung Cancer | To investigate its effects on different histological subtypes and metastatic potential. |

| Breast Cancer | To explore its efficacy in hormone receptor-positive and -negative models. |

| Glioblastoma | To assess its ability to cross the blood-brain barrier and impact highly aggressive brain tumors. |

Development of Advanced Drug Delivery Systems for Targeted Research Applications

The development of advanced drug delivery systems is crucial for enhancing the therapeutic index of this compound by improving its bioavailability, stability, and tumor-specific targeting. As a peptide-based compound, it is susceptible to rapid degradation and clearance in vivo. Recent research has explored nanoformulations to overcome these limitations.

One promising approach involves the use of cyclodextrin-based nanoparticles. A study demonstrated that Tyroserleutide-loaded cyclodextrin (B1172386) derivative nanoparticles enhanced cellular uptake and exhibited superior cytotoxicity against tumor cells compared to the free drug. nih.gov Another strategy has utilized poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which have been shown to protect the peptide from degradation and facilitate controlled release. nih.gov Furthermore, the concept of artificial peptide transporters is being explored to improve the cellular uptake of therapeutic peptides like Tyroserleutide. eurekalert.org The use of liposomes as carriers has also been investigated for a related tripeptide, Tyroservatide, suggesting a viable delivery strategy for Tyroserleutide. nih.gov

Advanced Drug Delivery Systems for this compound:

| Delivery System | Advantages |

| Cyclodextrin-based Nanoparticles | Enhanced cellular uptake and tumor targeting. nih.gov |

| PLGA Nanoparticles | Protection from degradation and controlled release. nih.gov |

| Liposomes | Potential for improved stability and targeted delivery. nih.gov |

| Artificial Peptide Transporters | Enhanced cellular permeability and bioavailability. eurekalert.org |

Synergistic Research with Emerging Therapeutic Modalities (e.g., Immunotherapy, Gene Therapy)

Exploring the synergistic potential of this compound with other cancer therapies could lead to more effective treatment regimens. A key area of interest is its combination with conventional chemotherapy. A preclinical study has already shown that co-administration of Tyroserleutide with doxorubicin (B1662922) enhances the antitumor effect against human hepatocellular carcinoma xenografts in nude mice, while also attenuating the side effects of the chemotherapeutic agent. nih.govnih.gov

The immunomodulatory properties of Tyroserleutide, such as its ability to enhance macrophage activity, provide a strong rationale for investigating its combination with immunotherapy. nih.gov Immune checkpoint inhibitors, which are a cornerstone of modern cancer treatment, could potentially have their efficacy augmented by the immune-stimulating effects of Tyroserleutide. nih.govcancerresearchuk.org Future research should explore combinations with anti-PD-1/PD-L1 and anti-CTLA-4 antibodies in relevant preclinical models.

While there is currently no direct research on combining Tyroserleutide with gene therapy, this remains a compelling avenue for future exploration. Gene therapies are being developed to correct genetic defects or to express therapeutic proteins in cancer cells. nih.gov The distinct mechanism of action of Tyroserleutide could complement gene-based strategies, potentially leading to synergistic antitumor effects.

Potential Synergistic Combinations:

| Therapeutic Modality | Rationale for Combination with this compound |

| Chemotherapy (e.g., Doxorubicin) | Demonstrated synergistic antitumor effects and reduction of chemotherapy-induced toxicity. nih.govnih.gov |

| Immunotherapy (Immune Checkpoint Inhibitors) | Potential to enhance antitumor immune responses through its immunomodulatory properties. nih.gov |

| Gene Therapy | Complementary mechanisms of action could lead to enhanced cancer cell killing. |

Q & A

Q. What are the established molecular targets and pathways modulated by Tyroserleutide hydrochloride in cancer models?

this compound, a tripeptide derived from pig spleen degradation products, has demonstrated tumor growth inhibition by targeting pathways such as MMP-2/MMP-9 and ICAM-1, which are implicated in metastasis and angiogenesis. Methodologically, researchers should employ in vitro assays (e.g., gelatin zymography for MMP activity) and in vivo metastasis models (e.g., lung metastasis in SK-HEP-1 hepatocellular carcinoma cells) to validate these targets. Western blotting and immunohistochemistry are recommended for pathway analysis .

Q. What experimental models are most suitable for evaluating this compound’s efficacy?

Preclinical studies commonly use murine xenograft models (e.g., hepatocellular carcinoma) and cell lines (e.g., SK-HEP-1) to assess antitumor activity. Dose-response studies in these models should include endpoints such as tumor volume, metastasis incidence, and biomarker expression (e.g., ICAM-1). Ensure compliance with ethical guidelines for animal studies, including proper randomization and blinding to reduce bias .

Q. How should researchers address stability and solubility challenges in this compound formulations?

this compound’s peptide structure requires careful handling to avoid degradation. Use lyophilized forms stored at -20°C and reconstitute in sterile PBS or saline. For in vivo administration, optimize solubility using co-solvents like DMSO (≤0.1%) and validate stability via HPLC or mass spectrometry pre-experiment .

Advanced Research Questions

Q. How can conflicting data on Tyroserleutide’s efficacy in metastasis studies be reconciled?

A 2018 study on lung metastasis was retracted due to image duplication in Figure 7, highlighting the need for rigorous data validation. Researchers should replicate findings using independent models (e.g., orthotopic liver cancer models) and validate key results via multiple techniques (e.g., qPCR for ICAM-1/MMP-2/MMP-9 alongside immunohistochemistry). Cross-lab collaborations are advised to confirm reproducibility .

Q. What strategies optimize combinatorial therapies involving this compound?

Synergy with chemotherapeutics (e.g., doxorubicin) or immunotherapies (e.g., PD-1 inhibitors) can be explored using factorial experimental designs. For example, a 2×2 matrix testing Tyroserleutide doses against checkpoint inhibitors in co-culture systems (tumor cells + T cells) would quantify additive vs. synergistic effects. Statistical tools like ANOVA with post-hoc tests are critical for interpreting interactions .

Q. How can researchers identify biomarkers predictive of this compound response?

Multi-omics approaches (e.g., transcriptomics/proteomics of responder vs. non-responder tumors) coupled with machine learning can pinpoint biomarkers. Validate candidates in patient-derived xenografts (PDX) or retrospective clinical samples. Prioritize biomarkers linked to apoptosis (e.g., Bcl-2 family) or immune infiltration (e.g., CD8+ T cell markers) .

Q. What methodologies address discrepancies in pharmacokinetic (PK) and pharmacodynamic (PD) data across species?

Allometric scaling from murine PK data to humans requires correction for species-specific metabolic rates. Use physiologically based pharmacokinetic (PBPK) modeling to predict human exposure levels. Concurrently, establish PD endpoints (e.g., tumor growth inhibition) that correlate with plasma concentrations in both species .

Methodological Considerations

- Data Validation : Replicate key findings in ≥3 independent experiments and use orthogonal assays (e.g., flow cytometry + Western blotting for apoptosis markers) .

- Safety Protocols : Follow OSHA/EU guidelines for handling peptides, including PPE (gloves, goggles) and proper ventilation. Dispose of waste via incineration .

- Literature Review : Use EPA/OPPT’s search strategy for comprehensive literature synthesis, prioritizing peer-reviewed journals and excluding retracted studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.